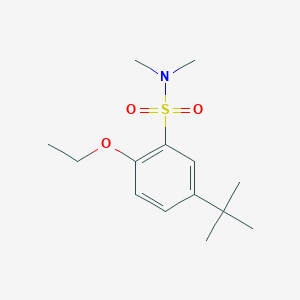![molecular formula C23H22ClN3O2 B4426548 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide](/img/structure/B4426548.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide
Descripción general
Descripción
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide, also known as ACN, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular pathways and processes. In
Mecanismo De Acción
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide exerts its effects by inhibiting a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in several cellular processes, including DNA repair and cell death. By inhibiting PARP, this compound can induce apoptosis (programmed cell death) in cancer cells and modulate synaptic plasticity in neurons.
Biochemical and Physiological Effects:
In addition to its effects on PARP, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling pathways. This compound has also been shown to modulate the activity of certain ion channels, which are proteins that allow ions to flow in and out of cells. These effects suggest that this compound has a range of potential applications in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide in lab experiments is its specificity for PARP inhibition. This allows researchers to investigate the role of PARP in various cellular processes without interfering with other pathways. Additionally, this compound has been shown to be effective at relatively low concentrations, making it a cost-effective tool for research. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations can be toxic to cells.
Direcciones Futuras
There are several future directions for research on N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide. One area of interest is the development of more potent and specific PARP inhibitors, which could have potential as cancer therapeutics. Additionally, this compound could be used in combination with other drugs to enhance their efficacy. Another area of interest is the investigation of the role of PARP in various disease states, including neurodegenerative disorders and cardiovascular disease. Finally, this compound could be used as a tool for investigating the role of PARP in aging and age-related diseases. Overall, this compound has great potential as a tool for scientific research, and further investigation is warranted.
Aplicaciones Científicas De Investigación
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-1-naphthamide has been used in a range of scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, this compound has been used to investigate the role of certain proteins in synaptic transmission and plasticity. This compound has also been used in drug discovery efforts, as it has been shown to have potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-16(28)26-11-13-27(14-12-26)22-10-9-18(15-21(22)24)25-23(29)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,15H,11-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAJFCVXQARQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4426485.png)
![[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B4426490.png)
![N'-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4426497.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4426501.png)
![1-methyl-9-(2-phenylethyl)-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4426505.png)
![N-methyl-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4426519.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4426554.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4426557.png)
![1-[(2-fluorobenzyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4426565.png)